(6S,8AS)-octahydroindolizin-6-amine
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Overview
Description
(6S,8AS)-octahydroindolizin-6-amine is a chiral amine compound that belongs to the class of indolizidines. Indolizidines are bicyclic nitrogen-containing heterocycles that have garnered significant interest due to their presence in various natural products and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8AS)-octahydroindolizin-6-amine can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as an indolizidine derivative, using a suitable reducing agent. For example, catalytic hydrogenation or hydride reduction can be employed to achieve the desired reduction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and increased efficiency. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(6S,8AS)-octahydroindolizin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the structure of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolizidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizidines, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
(6S,8AS)-octahydroindolizin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (6S,8AS)-octahydroindolizin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Slaframine: Another indolizidine alkaloid with similar structural features.
Swainsonine: A related compound known for its inhibitory effects on certain enzymes.
Uniqueness
(6S,8AS)-octahydroindolizin-6-amine is unique due to its specific stereochemistry and the presence of an amine group at the 6-position. This structural feature distinguishes it from other indolizidine derivatives and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H16N2 |
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Molecular Weight |
140.23 g/mol |
IUPAC Name |
(6S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine |
InChI |
InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2/t7-,8-/m0/s1 |
InChI Key |
DPBJLNMVJTYHJR-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@@H](CN2C1)N |
Canonical SMILES |
C1CC2CCC(CN2C1)N |
Origin of Product |
United States |
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